3-Hydroxy-n,3,3-triphenylpropanamide
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Overview
Description
3-Hydroxy-n,3,3-triphenylpropanamide is an organic compound with a complex structure featuring a hydroxyl group and three phenyl groups attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-n,3,3-triphenylpropanamide typically involves multiple steps. One common method includes the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final step involves the reaction of 3,3-diphenylpropylamine with an aldehyde to form a Schiff base, followed by methylation and hydrolysis to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-n,3,3-triphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of 3-oxo-n,3,3-triphenylpropanamide.
Reduction: Formation of 3-amino-n,3,3-triphenylpropanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-n,3,3-triphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Hydroxy-n,3,3-triphenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl rings play crucial roles in its binding to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-n,2,3-triphenylpropanamide
- 3-Hydroxy-3-phenylpropionic acid
- 3-Hydroxy-3-methylglutaryl-coenzyme A
Uniqueness
3-Hydroxy-n,3,3-triphenylpropanamide is unique due to the presence of three phenyl groups attached to the propanamide backbone, which imparts distinct chemical and physical properties.
Properties
CAS No. |
4198-16-7 |
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Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-hydroxy-N,3,3-triphenylpropanamide |
InChI |
InChI=1S/C21H19NO2/c23-20(22-19-14-8-3-9-15-19)16-21(24,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,24H,16H2,(H,22,23) |
InChI Key |
JZQUVCIYAFVYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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